molecular formula C21H24FN2O+ B11211424 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11211424
M. Wt: 339.4 g/mol
InChI Key: FSTIHCCBJPHCHJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound featuring a unique imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between a 2-aminopyridine and an appropriate aldehyde or ketone.

    Substitution reactions: Introduction of the 4-ethylphenyl and 4-fluorophenyl groups can be accomplished via nucleophilic aromatic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, given its ability to interact with various biological targets.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
  • 1-(4-Ethylphenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Uniqueness: 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to the specific combination of its substituents, which can significantly influence its biological activity and chemical reactivity. The presence of both ethyl and fluorophenyl groups provides a unique balance of hydrophobic and electronic properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C21H24FN2O+

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C21H24FN2O/c1-2-16-6-12-19(13-7-16)23-15-21(25,17-8-10-18(22)11-9-17)24-14-4-3-5-20(23)24/h6-13,25H,2-5,14-15H2,1H3/q+1

InChI Key

FSTIHCCBJPHCHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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